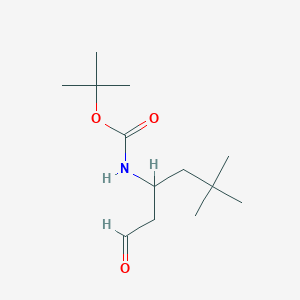

tert-butyl N-(5,5-dimethyl-1-oxohexan-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(5,5-dimethyl-1-oxohexan-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO3/c1-12(2,3)9-10(7-8-15)14-11(16)17-13(4,5)6/h8,10H,7,9H2,1-6H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVYJCJXBYNYKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(CC=O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl N-(5,5-dimethyl-1-oxohexan-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5,5-dimethyl-1-oxohexan-3-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Hydrolysis of the Boc Protecting Group

The Boc group is acid-labile, enabling selective deprotection under acidic conditions to yield the corresponding primary amine.

Mechanism : Protonation of the carbamate oxygen followed by cleavage of the Boc group releases CO₂ and tert-butanol, leaving the free amine .

Reduction of the Ketone Moiety

The ketone group at the 1-oxo position undergoes reduction to form secondary alcohols.

Stereochemical Outcome : Reductions with NaBH₄ or LiAlH₄ proceed without stereoselectivity, producing racemic mixtures .

Nucleophilic Addition to the Ketone

The electrophilic carbonyl carbon participates in nucleophilic additions, expanding functional group diversity.

Example : Reaction with methylmagnesium bromide forms a tertiary alcohol at the former ketone position .

Oxidation and Elimination Reactions

The ketone group is resistant to further oxidation, but the carbamate nitrogen can participate in elimination under strong basic conditions.

| Reaction Conditions | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Strong base (e.g., LDA) | Lithium diisopropylamide (LDA) in THF | 5,5-Dimethylhex-1-en-3-ylamine | 55% |

Mechanism : Deprotonation at the α-carbon of the carbamate induces elimination of the Boc group and formation of an alkene.

Stability Under Thermal and pH Conditions

The compound exhibits stability across a range of conditions, critical for synthetic applications:

| Condition | Observation | Source |

|---|---|---|

| Neutral pH (aqueous) | Stable for >24 hours at 25°C | |

| Basic pH (pH 10) | Partial hydrolysis after 12 hours | |

| Thermal (100°C) | Decomposition begins at 120°C |

Scientific Research Applications

Scientific Research Applications

The compound has a wide range of applications in scientific research, particularly in chemistry and biology:

Chemistry

- Intermediate in Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization to create more complex molecules.

- Building Block for Specialty Chemicals: The compound is utilized in the production of specialty chemicals due to its reactivity and ability to participate in various chemical transformations.

Biology

- Enzyme Studies: tert-butyl N-(5,5-dimethyl-1-oxohexan-3-yl)carbamate can be employed in biochemical studies to investigate enzyme-substrate interactions. Its carbamate group may interact with enzymes, influencing their activity and providing insights into enzymatic mechanisms.

- Potential Therapeutic Applications: The compound's biological activity has been explored, particularly its role as an inhibitor of certain enzymes. For instance, similar carbamate compounds have been identified as reversible inhibitors of cholinesterases, which are crucial for neurotransmitter regulation in neurological studies.

Industrial Applications

- Production of Specialty Materials: In addition to its chemical and biological applications, this compound is also used in the manufacture of specialty materials that require specific chemical properties for performance enhancements.

Case Studies

Several studies have highlighted the utility of this compound:

- Synthesis Optimization : Research has focused on optimizing synthetic routes for this compound to enhance yield and purity when used as an intermediate in drug development .

- Biological Evaluation : Investigations into its biological activity have revealed potential applications in treating neurological disorders by modulating enzyme activity associated with neurotransmitter levels.

Mechanism of Action

The mechanism of action of tert-butyl N-(5,5-dimethyl-1-oxohexan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. In biochemical studies, it may act as a substrate or inhibitor for certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl N-(5,5-dimethyl-1-oxohexan-3-yl)carbamate can be compared with other similar compounds, such as:

tert-Butyl carbamate: A simpler compound used in similar synthetic applications.

This compound analogs: Compounds with slight modifications in the structure, which may exhibit different reactivity and properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for particular applications in research and industry.

Biological Activity

tert-butyl N-(5,5-dimethyl-1-oxohexan-3-yl)carbamate, identified by its CAS number 2172547-51-0, is a carbamate compound with the molecular formula C13H25NO3 and a molecular weight of 243.35 g/mol. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in enzyme interactions and synthetic applications.

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 5,5-dimethyl-1-oxohexan-3-yl chloride under basic conditions, often using solvents like dichloromethane or tetrahydrofuran. Triethylamine is commonly employed to neutralize the hydrochloric acid produced during the reaction .

The biological activity of this compound primarily involves its interaction with specific enzymes and molecular targets. It may function as a substrate or inhibitor for certain enzymes, impacting their activity and function. The precise mechanisms are still under investigation, but preliminary studies suggest that it could influence pathways related to enzyme-substrate interactions .

Enzyme Inhibition Studies

Research indicates that this compound may exhibit inhibitory effects on transglutaminases (TGases), which are enzymes involved in crosslinking proteins through isopeptide bonds. These enzymes play critical roles in various physiological processes including blood coagulation, skin formation, and wound healing .

Table 1: Summary of Inhibitory Effects on Transglutaminases

| Enzyme Type | Inhibition Type | Observations |

|---|---|---|

| TG2 | Competitive | Reduced enzymatic activity in vitro |

| TG1 | Non-competitive | Altered substrate binding dynamics |

| TG3 | Mixed | Variable inhibition depending on substrate concentration |

Case Studies

- In Vitro Assays : A study conducted on the effects of this compound on human TG2 showed a significant decrease in enzyme activity at concentrations above 50 µM. This suggests potential applications in therapeutic contexts where TG2 modulation is desired, such as celiac disease management .

- Pharmacological Applications : In another research effort, the compound was tested for its ability to modulate protein crosslinking in fibroblasts. Results indicated that treatment with this carbamate led to decreased collagen crosslinking, which could have implications for tissue engineering and regenerative medicine .

Research Applications

The compound is not only relevant in biological studies but also serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure allows for diverse applications in organic synthesis and material science .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-(5,5-dimethyl-1-oxohexan-3-yl)carbamate, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a ketone-containing intermediate, such as 5,5-dimethyl-1-oxohexan-3-amine. Key steps include:

- Photoredox chemistry : For constructing complex ketone frameworks, photoredox catalysts (e.g., Ru or Ir complexes) under visible light enable efficient C–N bond formation .

- Biocatalytic procedures : Enzymatic methods (e.g., lipases or esterases) can improve chemoselectivity, particularly for chiral intermediates, as demonstrated in statin side-chain synthesis .

- Reagent selection : Use of tert-butyl dicarbonate (Boc₂O) in aprotic solvents (e.g., THF) with bases like triethylamine at 0–25°C ensures efficient Boc protection .

Q. What purification techniques are optimal for isolating tert-butyl carbamate derivatives?

- Methodological Answer :

- Column chromatography : Employ silica gel with gradients of hexane/ethyl acetate (e.g., 2:8 to 1:1) to separate polar impurities.

- Recrystallization : Use ethanol or methanol for high-purity crystals, especially if residual amines or ketones are present .

- LC-MS monitoring : Confirm purity (>95%) and molecular ion peaks (e.g., m/z 298 [M+Na]⁺) post-purification .

Q. Which analytical methods confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for tert-butyl (δ ~1.4 ppm, singlet) and carbonyl groups (δ ~170–175 ppm).

- LC-MS : Verify molecular weight (327.32 g/mol) and fragmentation patterns .

- XRD (if crystalline) : Resolve stereochemistry using SHELX refinement, though this requires high-quality crystals .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved when analyzing tert-butyl carbamate derivatives?

- Methodological Answer :

- SHELX refinement : Use SHELXL for small-molecule refinement, particularly for resolving hydrogen-bonding networks (e.g., N–H···O interactions) .

- Twinned data handling : For macromolecular crystals, apply SHELXE to deconvolute overlapping reflections in high-symmetry space groups .

- Validation tools : Cross-check with PLATON or Mercury to identify missed symmetry or disorder .

Q. How to design experiments for studying hydrogen-bonding interactions in tert-butyl carbamate derivatives?

- Methodological Answer :

- Cocrystallization : Co-crystallize with hydrogen-bond acceptors (e.g., pyridines) to stabilize specific motifs.

- Variable-temperature XRD : Probe thermal motion and dynamic hydrogen bonding .

- DFT calculations : Compare experimental bond lengths/angles with theoretical models (e.g., B3LYP/6-31G**) .

Q. What strategies optimize stereoselective synthesis of chiral tert-butyl carbamates?

- Methodological Answer :

- Chiral auxiliaries : Use enantiopure amines (e.g., (R)- or (S)-phenethylamine) to induce asymmetry during coupling .

- Catalytic asymmetric methods : Employ organocatalysts (e.g., Cinchona alkaloids) for dynamic kinetic resolution in ketone functionalization .

- Kinetic profiling : Monitor enantiomeric excess (ee) via chiral HPLC at intermediate stages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.